2-Nitrobenzyl alcohol
Overview
Description
2-Nitrobenzyl alcohol (NB) is a compound that has been extensively studied due to its photoreactive properties with amine selectivity. It has been reported to be an efficient photoreactive group with potential applications in drug discovery, chemical biology, and protein engineering .
Synthesis Analysis
The synthesis of quinolines from 2-nitrobenzyl alcohol has been achieved without the need for a transition-metal catalyst, using water as the solvent. This method involves an intramolecular redox process that generates a key intermediate leading to the formation of the desired quinoline products .
Molecular Structure Analysis
Upon irradiation, 2-nitrobenzyl alcohol undergoes a photochemical reaction to yield 2-nitroso benzaldehyde. The mechanism of this reaction has been studied using laser flash photolysis, time-resolved infrared spectroscopy, and ^18O-labeling experiments. The primary aci-nitro photoproducts react through two competing pathways, with the balance between them depending on the reaction medium .
Chemical Reactions Analysis
The photochemical reaction mechanisms of 2-nitrobenzyl compounds have been investigated, revealing the formation of intermediates such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals. These findings have led to a substantial revision of previously proposed reaction mechanisms for substrate release from 2-nitrobenzyl protecting groups .
Physical and Chemical Properties Analysis
2-Nitrobenzyl alcohol reacts with trifluoromethanesulfonic acid to yield 4-amino-3-carboxyphenyl trifluoromethanesulfonate through intermediate formation. This reaction showcases the compound's reactivity under specific conditions, which could be relevant for various synthetic applications . Additionally, the electrochemical properties of nitrobenzyl compounds, including 2-nitrobenzyl alcohol, have been studied, providing insights into their potential as bioreductive alkylating agents .
Scientific Research Applications
1. Photoaffinity Labeling and Crosslinking
2-Nitrobenzyl alcohol (NB) is used as a photoreactive group with amine selectivity. It has applications in photoaffinity labeling and crosslinking of biomolecules, demonstrating its potential in drug discovery, chemical biology, and protein engineering (Wang et al., 2020).
2. Photochemical Reaction Mechanisms
This compound's photochemical reaction mechanisms have been extensively studied. For instance, its irradiation in various solvents yields 2-nitroso derivatives, a reaction mechanism investigated using advanced techniques such as laser flash photolysis and time-resolved infrared spectroscopy (Gáplovský et al., 2005).
3. Synthesis of Quinolines
2-Nitrobenzyl alcohol is instrumental in the iron-catalyzed redox condensation process for synthesizing substituted quinolines. This method is environmentally friendly, producing carbon dioxide and water as the only side products (Wang et al., 2016).
4. Ultrasound-Assisted Lipase Catalysis
The compound has been used in ultrasound-assisted lipase catalysis to synthesize derivatives like 4-nitrobenzyl 2-chloroacetate. This method explores the efficiency of enzymatic synthesis under various conditions (Hui, 2012).
5. Electrospray Ionization Studies
It's been applied in studies involving electrospray ionization of noncovalent complexes, where its addition enhances the charging of complexes. This application is significant in mass spectrometry analyses (Sterling & Williams, 2009).
6. Liquid Chromatography Electron-Transfer Dissociation Tandem Mass Spectrometry
2-Nitrobenzyl alcohol has been used to increase the average charge state of protonated gas-phase molecular ions in mass spectrometry, improving analytical results in proteomic studies (Kjeldsen et al., 2007).
7. Selective Oxidation Studies
Its role in selective oxidation processes is notable, especially in transforming it to derivatives like p-nitrobenzaldehyde using various catalysts and conditions (Rahman et al., 2008).
8. Photocatalytic Oxidation
2-Nitrobenzyl alcohol is used in photocatalytic oxidation experiments, for instance, converting benzyl alcohol derivatives into corresponding aldehydes under specific light conditions (Higashimoto et al., 2009).
9. Polymer and Materials Science
This compound is increasingly utilized in polymer and materials science, particularly in the creation of photolabile groups for polymers. These applications include developing photodegradable hydrogels and functionalization for thin film patterning (Zhao et al., 2012).
10. Near-Infrared Light-Triggered Micelles
In biomedical research, 2-nitrobenzyl alcohol derivatives have been used in developing near-infrared light-triggered micelles for controlled drug release in deep tissue, illustrating its potential in advanced drug delivery systems (Cao et al., 2013).
11. Direct Synthesis Methods
Methods for the direct synthesis of structures like hydroxyalkyl-containing azoxybenzenes have been developed using 2-nitrobenzyl alcohol (Spesivaya et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRBVBFLFQKBPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210101 | |
Record name | 2-Nitrobenzyl alcohol | |
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Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream powder; [Alfa Aesar MSDS] | |
Record name | 2-Nitrobenzyl alcohol | |
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Vapor Pressure |
0.0000858 [mmHg] | |
Record name | 2-Nitrobenzyl alcohol | |
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Product Name |
2-Nitrobenzyl alcohol | |
CAS RN |
612-25-9 | |
Record name | 2-Nitrobenzyl alcohol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=612-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Nitrobenzyl alcohol | |
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Record name | 2-Nitrobenzyl alcohol | |
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Record name | 2-Nitrobenzyl alcohol | |
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Record name | 2-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.367 | |
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Record name | O-NITROBENZYL ALCOHOL | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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